Benzyl 2-methylbutyrate

Gas Chromatography-Mass Spectrometry Analytical Chemistry Quality Control

Benzyl 2-methylbutyrate (CAS 56423-40-6), also known as phenylmethyl 2-methylbutanoate, is a naturally occurring carboxylic ester belonging to the class of benzyloxycarbonyls. It is primarily utilized as a flavoring and fragrance agent due to its characteristic sensory profile.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 56423-40-6
Cat. No. B1619631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-methylbutyrate
CAS56423-40-6
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OCC1=CC=CC=C1
InChIInChI=1S/C12H16O2/c1-3-10(2)12(13)14-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3
InChIKeyPTKDIBUNVYIPOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2-Methylbutyrate (CAS 56423-40-6): An Evidence-Based Baseline for Flavor and Fragrance Procurement


Benzyl 2-methylbutyrate (CAS 56423-40-6), also known as phenylmethyl 2-methylbutanoate, is a naturally occurring carboxylic ester belonging to the class of benzyloxycarbonyls [1]. It is primarily utilized as a flavoring and fragrance agent due to its characteristic sensory profile . This compound has been identified as a volatile constituent in various plant species, including spearmint (Mentha spicata) and Artemisia salsoloides, where it contributes to the overall aroma profile [2]. Its physicochemical properties, such as a molecular weight of 192.25 g/mol, a boiling point of 254.0 °C at 760 mmHg, and an estimated logP of 3.37, inform its behavior in product formulations [3].

Why Benzyl 2-Methylbutyrate Cannot Be Assumed Interchangeable with Other Benzyl Esters or 2-Methylbutyrate Analogs


Procurement decisions based on generic class membership (e.g., 'benzyl ester' or '2-methylbutyrate') carry substantial risk due to the non-linear relationship between subtle structural changes and significant differences in key performance attributes. While benzyl 2-methylbutyrate (C12H16O2, MW: 192.25) shares a core ester linkage with compounds like benzyl butyrate (C11H14O2, MW: 178.23) and benzyl isobutyrate (C11H14O2, MW: 178.23), the presence and position of the methyl branch on the acid moiety directly impact physicochemical properties such as boiling point, density, and lipophilicity [1]. More critically, these molecular nuances manifest as distinct sensory characteristics and analytical behaviors. For instance, the Kovats retention index (RI), a critical parameter for analytical identification and quality control, differs markedly among these structurally related esters, directly impacting chromatographic separation and accurate quantitation [2]. Similarly, while all are used in flavor and fragrance applications, their organoleptic descriptions diverge—from the cherry-like notes of benzyl 2-methylbutyrate to the plum-like, tropical notes of benzyl butyrate [3]. Therefore, assuming functional equivalence without verifying compound-specific quantitative performance data can lead to formulation failure, off-spec sensory profiles, or analytical method misalignment. The following evidence guide quantifies these differentiators.

Quantitative Differentiation Evidence for Benzyl 2-Methylbutyrate Against Key Analogs


Kovats Retention Index (RI) Differentiation for GC-MS Analytical Identification and QC

For analytical chemists and quality control (QC) laboratories, the Kovats Retention Index (RI) on a standard non-polar column is a fundamental, compound-specific metric for unambiguous identification in complex mixtures. Benzyl 2-methylbutyrate exhibits a distinct RI value of 1357 on a DB-1 column, as reported by Flath et al. (1983) [1]. This value differs substantially from structurally similar analogs analyzed under comparable conditions. For instance, benzyl isobutyrate has a reported RI of 1269 on the same DB-1 column [2]. This 88-unit difference allows for baseline chromatographic separation and confident peak assignment, mitigating the risk of misidentification or co-elution with closely related esters in complex natural product extracts or finished product analyses [3].

Gas Chromatography-Mass Spectrometry Analytical Chemistry Quality Control Flavor Chemistry

Lipophilicity (LogP) Comparison and Its Impact on Formulation Partitioning Behavior

The octanol-water partition coefficient (LogP) is a key determinant of a compound's behavior in multi-phasic formulations and its interaction with biological matrices. Benzyl 2-methylbutyrate has an estimated LogP (XlogP3-AA) of 3.37, which positions it as significantly more lipophilic than its close analog, benzyl butyrate (LogP of 2.45) [1][2]. A difference of nearly one log unit implies that benzyl 2-methylbutyrate will partition into lipophilic phases (e.g., oil droplets, lipid bilayers, hydrophobic polymers) approximately 8.3 times more favorably than benzyl butyrate. This has direct consequences for flavor release kinetics in food emulsions, substantivity on skin or fabric from fragrance formulations, and predicted ADME (Absorption, Distribution, Metabolism, Excretion) properties [3].

Formulation Science Physicochemical Property ADME Prediction Flavor Release

Differentiation in Organoleptic Character: A Shift from Plum/Tropica to Cherry Nuances

While a quantitative sensory threshold comparison is not available from the open literature, a clear qualitative differentiation in organoleptic character is consistently documented across reputable sources. This qualitative difference is a primary driver for compound selection in creative applications. Benzyl 2-methylbutyrate is specifically noted for its "cherry-like aroma" . In contrast, the most closely related commercial analog, benzyl butyrate, is universally described with a "heavy, fruity, floral, plum-like aroma" and taste notes of pear, pineapple, and apricot [1]. Similarly, benzyl isobutyrate is characterized by a "jasmin, oily, fruity, sweet, rose, tropical" odor [2]. This divergence in sensory descriptors from a core plum/tropical/fruity-floral profile to a more specific cherry character is a critical differentiator for flavorists and perfumers, enabling the creation of distinct flavor and fragrance signatures.

Sensory Science Flavor Chemistry Fragrance Creation Product Development

Regulatory Status: Safety Evaluation as Part of a Broader Benzyl Derivative Class

The safety-in-use of benzyl 2-methylbutyrate has been evaluated not in isolation, but as part of a broader class assessment by authoritative bodies. Specifically, the compound is included in the European Food Safety Authority's (EFSA) Flavouring Group Evaluation 20 (FGE.20), which covers benzyl alcohols, benzaldehydes, a related acetal, benzoic acids, and related esters [1]. The EFSA Panel concluded that all substances within this group, evaluated through a stepwise approach that integrates structure-activity relationships and intake estimates, do not give rise to safety concerns at their estimated levels of dietary intake based on the MSDI approach [2]. This class-level safety assessment, grounded in a defined structural and metabolic rationale, provides a regulatory foundation for its use in food and beverage applications. While many benzyl esters share this safety profile, the inclusion of benzyl 2-methylbutyrate within this evaluated group is a verifiable, evidence-based differentiator from compounds that may not have undergone similar rigorous group evaluation.

Regulatory Science Food Safety GRAS Assessment Flavoring Substance

Natural Occurrence: Identified as a Plant Volatile in Artemisia salsoloides and Spearmint

The natural occurrence of benzyl 2-methylbutyrate distinguishes it from purely synthetic flavor or fragrance ingredients and may be a selection criterion for products marketed as 'natural' or 'nature-identical.' This compound has been analytically identified as a volatile constituent in the essential oil of Artemisia salsoloides [1] and in spearmint (Mentha spicata) [2]. Its presence in spearmint has led to its identification as a potential biomarker for the consumption of this food product [3]. While other benzyl esters (e.g., benzyl butyrate) are also found in nature, the specific botanical sources can differ, which may have implications for the sourcing and labeling of natural extracts or for the development of authentication methods. This documented natural provenance is a verifiable attribute that can differentiate it from compounds with no reported natural occurrence.

Natural Products Chemistry Botanical Analysis Biomarker Discovery Essential Oil Research

Quantitative Guidance on Maximum Use Levels in Fragrance Concentrates

A key piece of information for fragrance formulators is the recommended maximum usage level, which is derived from safety assessments and industry best practices. For benzyl 2-methylbutyrate, the recommendation for use in fragrance concentrates is up to 1.0000% [1]. This provides a clear, quantitative ceiling for procurement and formulation, ensuring compliance with industry safety standards. This value can be compared against usage recommendations for other fragrance ingredients. For example, while a direct quantitative comparison is not universally available, the existence of this defined limit allows formulators to understand the material's potency and safe-use boundaries relative to other components in a fragrance formula, facilitating cost-effective and compliant product development.

Fragrance Formulation Regulatory Compliance IFRA Standards Safety Assessment

High-Impact Application Scenarios for Benzyl 2-Methylbutyrate Based on Differentiated Evidence


Cherry Flavor Creation and Optimization in Food and Beverage Systems

Based on the qualitative differentiation in organoleptic character, benzyl 2-methylbutyrate is the preferred ester when the target flavor profile requires a distinct cherry note rather than a plum-like or generic fruity-floral character typical of analogs like benzyl butyrate [1]. Flavorists can leverage this specific nuance to build more authentic and complex cherry, berry, or stone-fruit flavors for applications in confectionery, beverages, and dairy products. Its higher lipophilicity (LogP of 3.37) further suggests it will partition more effectively into the fat phase of emulsions or lipid-containing foods, potentially impacting flavor release and perception over time compared to less lipophilic esters [2].

Analytical Method Development and Quality Control for Complex Botanical Extracts

The uniquely quantified Kovats Retention Index of 1357 on a DB-1 column serves as a definitive marker for analytical chemists developing GC-MS methods [1]. In the quality control of botanical extracts (e.g., spearmint oil or Artemisia salsoloides essential oil), this specific RI value enables the unambiguous identification and quantitation of benzyl 2-methylbutyrate, distinguishing it from co-occurring volatile esters such as benzyl isobutyrate (RI 1269) [2]. This analytical specificity is essential for ensuring batch-to-batch consistency and authenticity, which are paramount for botanical ingredient manufacturers and contract testing laboratories.

Development of Fragrance Formulations with Enhanced Lipophilic Substantivity

For fragrance creation, particularly in applications where longevity on skin or fabric is desired, the compound's elevated LogP value (3.37) compared to benzyl butyrate (LogP 2.45) indicates greater substantivity on lipid-rich substrates [1][2]. Perfumers developing fine fragrances, personal care products, or laundry care formulations can select benzyl 2-methylbutyrate to achieve a more persistent cherry-floral note, while adhering to the recommended maximum use level of 1.0000% in the fragrance concentrate for safety .

Natural-Identical Flavoring for EU-Compliant Food Products

The compound's documented natural occurrence in spearmint and its inclusion in EFSA's FGE.20 safety evaluation provide a dual advantage for food manufacturers targeting the European market [1][2]. The natural provenance supports 'natural flavoring' labeling claims (subject to specific regulatory definitions), while the favorable safety opinion from EFSA streamlines the regulatory approval process. This combination makes benzyl 2-methylbutyrate a lower-risk, well-characterized candidate for new product development in the EU compared to a structurally similar ester that may lack a comparable safety dossier or natural occurrence data.

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